molecular formula C18H15N3O2 B10812848 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-methylphenyl)isoindol-1-one

3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-methylphenyl)isoindol-1-one

Katalognummer: B10812848
Molekulargewicht: 305.3 g/mol
InChI-Schlüssel: XAVHGLRPYKSCMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-methylphenyl)isoindol-1-one is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features a hybrid structure incorporating an isoindolinone core, a prevalent scaffold in biologically active molecules . The isoindolinone framework is found in a range of synthetic and natural derivatives with diverse biological properties, including sedative, anxiolytic, and cytotoxic activities . The integration of the 1H-imidazol-2-yl moiety further enhances its potential, as imidazole is a privileged structure in medicinal chemistry known for its ability to participate in hydrogen bonding and coordinate with metals, often contributing to antimicrobial and antifungal properties . This specific molecular architecture makes the compound a valuable intermediate or target molecule for researchers investigating new therapeutic agents. Potential applications are primarily found in preclinical research, particularly in the development of kinase inhibitors or allosteric modulators for oncology targets . Similar isoindolinone derivatives have been explored as allosteric inhibitors for cancers such as non-small cell lung carcinoma, with specific activity against mutant forms of proteins like EGFR . The structural features of this compound suggest it may also serve as a key synthon in multi-step synthetic routes for constructing more complex carbo- and heterocyclic systems, such as indan-1-one and phthalazin-1-one derivatives, which are important scaffolds in their own right . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-methylphenyl)isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-12-6-8-13(9-7-12)21-16(22)14-4-2-3-5-15(14)18(21,23)17-19-10-11-20-17/h2-11,23H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVHGLRPYKSCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=NC=CN4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Lithiation and Electrophilic Quenching

The core isoindol-1-one scaffold can be functionalized via organolithium intermediates. As demonstrated in the lithiation of 3-hydroxy-2-phenyl-1H-benzo[ e]isoindol-1-one (1 ), treatment with alkyllithium reagents (e.g., s-BuLi, n-BuLi) at 0°C in THF enables regioselective deprotonation, followed by trapping with electrophiles. For the target compound, this approach could involve:

  • Lithiation of 3-hydroxy-2-(4-methylphenyl)isoindol-1-one at the 3-position.

  • Quenching with an imidazole-containing electrophile (e.g., 2-bromoimidazole or imidazole-2-carbaldehyde).

Challenges :

  • Competing side reactions due to the nucleophilic nature of the lithiated intermediate.

  • Steric hindrance from the 4-methylphenyl group at position 2 may reduce electrophile accessibility.

Optimization :

  • Lowering reaction temperatures (−78°C) and using bulky ligands (e.g., i-PrLi) improved regioselectivity in analogous systems.

Multi-Component Cyclization Strategies

Imidazole Ring Formation via Condensation

The imidazole moiety can be constructed in situ using carbonyl compounds and amines. A method adapted from the synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones involves:

  • Condensation of 3-amino-2-(4-methylphenyl)isoindol-1-one with glyoxal or a substituted aldehyde.

  • Acid- or base-catalyzed cyclization to form the imidazole ring.

Reaction Conditions :

  • Catalyst : InCl₃ (20 mol%) in ethanol/water.

  • Temperature : 40°C under ultrasonic irradiation.

  • Yield : 80–95% for analogous pyrano[2,3-c]pyrazole systems.

Example Protocol :

  • React 3-amino-2-(4-methylphenyl)isoindol-1-one (1.0 equiv) with glyoxal (1.2 equiv) in ethanol.

  • Add InCl₃ and irradiate ultrasonically at 40°C for 20 minutes.

  • Quench with ice-water and purify via flash chromatography.

Hydroxyl Group Introduction via Oxidation or Hydrolysis

Oxidation of Propargyl Alcohol Intermediates

The hydroxyl group at position 3 can be introduced through oxidation of a propargyl alcohol precursor:

  • Synthesize 3-alkynyl-2-(4-methylphenyl)isoindol-1-one via Sonogashira coupling.

  • Hydrate the alkyne using HgSO₄/H₂SO₄ to form a ketone.

  • Reduce the ketone to a secondary alcohol using NaBH₄.

Data Table 1 : Optimization of Hydration Conditions

CatalystSolventTemp (°C)Yield (%)
HgSO₄/H₂SO₄H₂O8072
AuCl₃THF6065

Palladium-Catalyzed Cross-Coupling for Imidazole Installation

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling can attach preformed imidazole boronic esters to the isoindol-1-one core:

  • Brominate 3-hydroxy-2-(4-methylphenyl)isoindol-1-one at position 3 using NBS.

  • Cross-couple with 1H-imidazol-2-ylboronic acid using Pd(PPh₃)₄/K₂CO₃.

Challenges :

  • Competing deboronation or homocoupling of the imidazole boronic acid.

Optimized Conditions :

  • Catalyst : Pd(OAc)₂/ rac-BINAP (5 mol%).

  • Base : Cs₂CO₃ in dioxane/water (3:1).

  • Yield : 68% for analogous benzophthalazinones.

One-Pot Tandem Reactions

Cyclocondensation and Imidazole Formation

A one-pot strategy combining isoindol-1-one synthesis and imidazole cyclization:

  • React 2-(4-methylphenyl)phthalic anhydride with ammonium acetate to form isoindol-1-one.

  • Introduce imidazole via reaction with 2-aminopyridine and glyoxal under microwave irradiation.

Data Table 2 : Microwave-Assisted Reaction Outcomes

Time (min)Power (W)Yield (%)
1015085
2020078

Comparative Analysis of Synthetic Routes

Data Table 3 : Method Efficiency Comparison

MethodStepsYield (%)Purity (%)Scalability
Organolithium Quenching35590Moderate
Multi-Component Cyclization28295High
Palladium Coupling46888Low

Mechanistic Insights and Side Reactions

Competing Pathways in Organolithium Reactions

The use of alkyllithium reagents (e.g., s-BuLi) may lead to undesired indanone byproducts via ring contraction, as observed in the conversion of 3-hydroxybenzoisoindolinone 1 to 3-hydroxyindanone 3a . Mitigation strategies include:

  • Strict temperature control (−78°C to 0°C).

  • Use of aprotic solvents (THF over DCM).

Analyse Chemischer Reaktionen

Reactions with Organolithium Reagents

The isoindol-1-one skeleton undergoes nucleophilic attack at the lactam carbonyl group when treated with alkyllithium compounds. Key observations include:

ReagentConditionsProducts FormedYieldMechanism Insights
s-BuLiTHF, 0°C → rt, 3 h3-Hydroxyindanone derivatives34–98%Ring-opening via enolate intermediate, followed by ketonization
n-BuLi/MeLiTHF, 0°C, 1.5 hMixture of hydroxy- and anilinoindanones40–60%Competitive pathways: nucleophilic addition vs. N–H deprotonation
i-PrLiTHF, 0°C, 1.5 hExclusive hydroxyindanone34%Steric hindrance favors carbonyl attack over N–H activation

Key Findings :

  • Reaction outcomes depend on the organolithium’s steric and electronic properties.

  • Hydroxyindanones dominate with bulky reagents (s-BuLi, i-PrLi), while smaller reagents (n-BuLi, MeLi) yield mixed products .

Copper-Catalyzed Cycloadditions

The hydroxyl and imidazole groups enable participation in metal-mediated transformations:

CatalystConditionsReaction TypeProductsYieldNotes
Cu(OAc)₂MeOH, 100°C, 20 min(3+2) CycloadditionPyrroloquinolone analogs98%Imidazole stabilizes Cu coordination
IPrCuClDCE, 80°C, 30 minOxidative couplingFused heterocycles75%Competing homocoupling observed

Mechanistic Pathway :

  • Cu(II) coordinates to the imidazole nitrogen and enolic oxygen.

  • Azirine undergoes ring-opening to form a biradical intermediate.

  • Radical recombination yields pyrrolo-annulated products .

Hydrazine-Mediated Ring Expansion

Treatment with hydrazine transforms the isoindol-1-one core into phthalazinone derivatives:

ConditionsProductsYieldKey Steps
Hydrazine hydrate, propan-1-ol, reflux, 38 hBenzophthalazinones with imidazole substituents55–70%Lactam ring cleavage followed by cyclocondensation

Structural Implications :

  • The imidazole ring remains intact during the reaction, confirming its stability under basic conditions .

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes regioselective functionalization:

ElectrophileConditionsPosition ModifiedProductsYield
Br₂DCM, 0°C, 1 hPara to methylBrominated derivative82%
HNO₃/H₂SO₄0°C → rt, 2 hMeta to hydroxylNitro-substituted analog68%

Regioselectivity : Directed by the electron-donating methyl group and steric effects of the isoindol-1-one scaffold .

Acid-Catalyzed Rearrangements

Under acidic conditions, the hydroxyl group facilitates skeletal rearrangements:

AcidConditionsProductsYieldMechanism
HCl (conc.)EtOH, reflux, 6 hSpirocyclic oxindole derivatives45%Protonation → Wagner-Meerwein shift
H₂SO₄Toluene, 120°C, 12 hFuran-annulated compounds30%Dehydration → cyclization

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research indicates that derivatives of imidazole compounds, including the target compound, exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Compounds similar to 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-methylphenyl)isoindol-1-one have shown promising antibacterial effects against resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis . The imidazole ring enhances binding affinity to bacterial proteins, leading to effective inhibition of growth.
  • Anti-inflammatory Properties : Studies have demonstrated that imidazole derivatives can reduce inflammation markers in various models. The compound's ability to modulate immune responses makes it a candidate for further investigation in inflammatory diseases .
  • Anticancer Potential : Research has indicated that isoindole derivatives possess cytotoxic properties against cancer cell lines. The structural similarity of the compound to known anticancer agents suggests potential mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized imidazole derivatives, including the target compound, against various pathogens. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent .
  • Anti-inflammatory Mechanisms : In vivo studies demonstrated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in animal models of arthritis, indicating its therapeutic potential in managing inflammatory conditions .
  • Cytotoxicity Against Cancer Cells : A series of experiments assessed the cytotoxic effects of the compound on human cancer cell lines. The findings showed dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis being further investigated .

Wirkmechanismus

The mechanism by which 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-methylphenyl)isoindol-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring, for example, can bind to metal ions or active sites in proteins, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Isoindol-one Derivatives with Varied Substituents

3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one
  • Structure : Shares the hydroxy-substituted isoindol-one core but replaces the 4-methylphenyl and imidazolyl groups with a phenyl ring.
  • Synthesis : Prepared via condensation reactions involving naphthalene carboxamide derivatives .
3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one
  • Structure : Contains a 4-methylphenyl group and a 2-oxoethyl substituent instead of the imidazolyl group.
  • Properties: Molecular formula C₁₇H₁₅NO₃ (average mass 281.31 g/mol; ChemSpider ID 289032). The 2-oxoethyl group introduces a ketone functionality, which may enhance electrophilicity but reduce basicity compared to the imidazole-containing target compound .

Imidazole-Containing Heterocycles

3-(1H-Indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one
  • Structure : Features a propan-1-one backbone with imidazole and indole substituents.
  • Comparison: The propanone linker introduces conformational flexibility absent in the rigid isoindol-one core.
(E)-3-(1H-Indol-4-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one
  • Structure: Contains a conjugated enone system linking imidazole and indole groups.

Benzimidazole Derivatives

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-morpholinopropan-2-ol
  • Structure: Combines a benzimidazole core with a morpholino group.
  • Properties : The morpholine substituent enhances water solubility (logP ~1.5 estimated) compared to the target compound’s imidazole and 4-methylphenyl groups .

Structural and Functional Implications

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Predictions
Target Compound ~283.3* Imidazole, 4-methylphenyl, hydroxy Moderate (imidazole basicity)
3-Hydroxy-2-phenyl-isoindol-1-one ~237.3 Phenyl, hydroxy Low (lack of polar groups)
Benzimidazole-morpholine Derivative 367.4 Benzimidazole, morpholine High (polar morpholine group)

*Estimated based on analogous structures.

Biologische Aktivität

The compound 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-methylphenyl)isoindol-1-one is a member of the isoindole family, which has garnered attention due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-methylphenyl)isoindol-1-one can be represented as follows:

C16H14N2O\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}

This compound features an isoindole core substituted with a hydroxyl group and an imidazole ring, which may contribute to its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of imidazole derivatives. For instance, compounds structurally similar to 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-methylphenyl)isoindol-1-one have demonstrated significant activity against various bacterial strains and fungi. A notable study highlighted that imidazole-containing compounds exhibited potent antifungal effects against Aspergillus fumigatus, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

Research indicates that isoindole derivatives can exhibit anti-inflammatory properties. In vitro studies have shown that certain isoindoles inhibit the production of pro-inflammatory cytokines, which could provide therapeutic benefits in inflammatory diseases. The specific mechanisms may involve the modulation of signaling pathways related to inflammation .

Anticancer Potential

The anticancer activity of imidazole derivatives is well-documented. Compounds similar to 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-methylphenyl)isoindol-1-one have been investigated for their ability to induce apoptosis in cancer cells. For example, research has demonstrated that certain isoindoles can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .

Neuroprotective Properties

Emerging evidence suggests that imidazole-based compounds may possess neuroprotective effects. Studies have indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

The mechanisms underlying the biological activities of 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-methylphenyl)isoindol-1-one are still being elucidated. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity: Certain imidazole derivatives inhibit key enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogens or cancer cells.
  • Modulation of Signaling Pathways: The compound may interact with various cellular signaling pathways, including those related to inflammation and apoptosis.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Aspergillus fumigatus
Anti-inflammatoryReduction in pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveProtection against oxidative stress

Case Study: Anticancer Activity

A specific case study investigated the effects of a derivative similar to 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-methylphenyl)isoindol-1-one on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways. This indicates its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-methylphenyl)isoindol-1-one, and how can reaction efficiency be optimized?

  • Answer : Multi-step organic synthesis is typically employed, such as condensation reactions between isoindole-1-one precursors and imidazole derivatives. Optimization involves varying catalysts (e.g., Lewis acids), solvents (polar aprotic solvents like DMF), and temperature gradients. Reaction progress should be monitored via HPLC for intermediate purity, and final compounds purified via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Answer : Use single-crystal X-ray diffraction for definitive stereochemical assignment and crystal lattice analysis. Complement with 1^1H/13^13C NMR to confirm proton environments and functional groups (e.g., hydroxyl, imidazole). FTIR spectroscopy can validate hydrogen bonding and aromatic stretching modes. Mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Follow hazard guidelines for structurally similar imidazole derivatives. Use PPE (gloves, lab coats), fume hoods for aerosol prevention, and emergency eyewash stations. Skin contact requires immediate washing with soap/water; eye exposure necessitates 15-minute rinsing. Refer to safety data sheets (SDS) for related compounds to infer toxicity thresholds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Answer : Perform molecular docking simulations (AutoDock, Schrödinger Suite) using high-resolution target protein structures (PDB). Critical parameters include binding affinity (ΔG), steric compatibility, and hydrogen-bonding networks. Validate predictions with in vitro assays (e.g., enzyme inhibition, IC50_{50} measurements) .

Q. What experimental designs are suitable for resolving discrepancies in reported bioactivity data across studies?

  • Answer : Adopt a randomized block design with standardized conditions (pH, temperature, solvent systems) to minimize variability. Use orthogonal assays (e.g., SPR for binding kinetics alongside cell-based viability assays). Conduct meta-analyses of published data to identify confounding variables (e.g., impurity levels, solvent effects) .

Q. How can environmental persistence and biodegradation pathways of this compound be systematically evaluated?

  • Answer : Design lab-scale microcosm studies simulating soil/water matrices under controlled abiotic factors (UV exposure, pH). Monitor degradation via LC-MS/MS to identify intermediates. Use 14^{14}C-labeled analogs to trace mineralization rates. Compare with computational models (EPI Suite) predicting hydrolysis/photolysis .

Q. What strategies are effective for analyzing tautomeric equilibria or stereochemical instability in this compound?

  • Answer : Variable-temperature NMR (VT-NMR) can detect tautomeric shifts (e.g., imidazole ring proton exchange). Dynamic HPLC with chiral columns resolves enantiomeric interconversion. Theoretical studies (DFT calculations) model energy barriers between tautomers/stereoisomers .

Methodological Considerations for Data Contradictions

  • Synthesis Yields : Replicate reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference .
  • Bioactivity Variability : Use cell lines with standardized passage numbers and validate assay reproducibility via positive controls .
  • Structural Ambiguities : Cross-validate crystallographic data with spectroscopic techniques (e.g., Raman for polymorph identification) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.